(R)-4-Methylheptanoic acid
CAS No.: 115109-01-8
Cat. No.: VC14314369
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115109-01-8 |
|---|---|
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | (4R)-4-methylheptanoic acid |
| Standard InChI | InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 |
| Standard InChI Key | LXHFVSWWDNNDPW-SSDOTTSWSA-N |
| Isomeric SMILES | CCC[C@@H](C)CCC(=O)O |
| Canonical SMILES | CCCC(C)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(R)-4-Methylheptanoic acid, systematically named (4R)-4-methylheptanoic acid, is a seven-carbon fatty acid with a methyl branch at the fourth carbon atom. Its molecular formula is C₈H₁₆O₂, and it has a molecular weight of 144.21 g/mol . The compound’s stereocenter at the fourth carbon confers chirality, making it a valuable building block in asymmetric synthesis.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 115109-01-8 | |
| IUPAC Name | (4R)-4-methylheptanoic acid | |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| SMILES Notation | CCCC@@HCCC(=O)O | |
| InChIKey | LXHFVSWWDNNDPW-SSDOTTSWSA-N |
The compound’s structure is defined by a carboxylic acid group at the terminal end of a seven-carbon chain, with a methyl substituent on the fourth carbon in the R configuration. This stereochemical arrangement influences its interactions with biological systems and its reactivity in synthetic processes.
Physicochemical Properties
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Solubility: Low water solubility (logP ≈ 2.5–3.0), typical of medium-chain fatty acids.
-
Thermal Stability: Decomposes above 200°C without a distinct melting point.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| logP (Octanol-Water) | 2.8 | Computational |
| Aqueous Solubility | 0.1–1.0 mg/mL | QSPR Modeling |
| pKa | ~4.9 (carboxylic acid) | Analog Comparison |
Biological and Industrial Applications
Pheromone Research
(R)-4-Methylheptanoic acid has been implicated as a semiochemical in insect communication. For instance, structurally similar compounds like 4-methyloctanoic acid act as aggregation pheromones in beetles (Oryctes rhinoceros) . The stereospecificity of such interactions underscores the importance of the R configuration in bioactivity .
Pharmaceutical Intermediates
Chiral fatty acids serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The methyl branch in (R)-4-Methylheptanoic acid may enhance lipid solubility, improving drug bioavailability .
Materials Science
In polymer chemistry, branched fatty acids modify crystallization kinetics and mechanical properties. The compound’s chirality could enable the design of stereoregular polyesters with tailored thermal stability .
Research Frontiers and Challenges
Stereocontrolled Synthesis
Recent advances in organocatalysis and biocatalysis aim to improve enantioselectivity and yield. For example, engineered ketoreductases could selectively reduce 4-methylheptanoyl-CoA to the (R)-alcohol, which is then oxidized .
Biological Activity Screening
Preliminary studies suggest antimicrobial activity against Gram-positive bacteria, though mechanistic details remain unexplored . Further research is needed to elucidate structure-activity relationships.
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